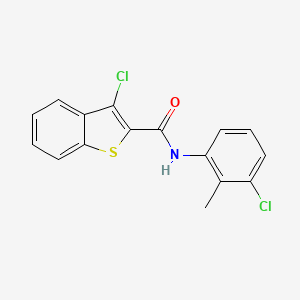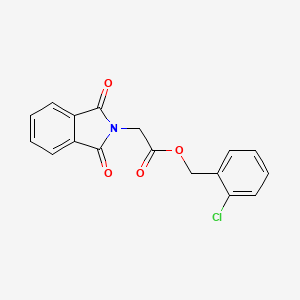
2-(2,5-dimethoxyphenyl)-3-hydroxy-4H-chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,5-dimethoxyphenyl)-3-hydroxy-4H-chromen-4-one, also known as DHCMT, is a synthetic compound that belongs to the class of flavonoids. It is a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is involved in the metabolism of cortisol, a hormone that regulates various physiological processes in the body. DHCMT has gained significant attention in scientific research due to its potential therapeutic applications in the treatment of metabolic disorders, such as obesity and type 2 diabetes.
作用机制
2-(2,5-dimethoxyphenyl)-3-hydroxy-4H-chromen-4-one acts as a competitive inhibitor of 11β-HSD1, which catalyzes the conversion of inactive cortisone to active cortisol. By inhibiting 11β-HSD1, 2-(2,5-dimethoxyphenyl)-3-hydroxy-4H-chromen-4-one reduces the production of cortisol and promotes the conversion of cortisone to its inactive form. This results in a decrease in cortisol levels and improved metabolic function.
Biochemical and Physiological Effects:
2-(2,5-dimethoxyphenyl)-3-hydroxy-4H-chromen-4-one has been shown to have several biochemical and physiological effects in preclinical studies. In vitro studies have shown that 2-(2,5-dimethoxyphenyl)-3-hydroxy-4H-chromen-4-one can improve insulin sensitivity, reduce lipid accumulation, and enhance glucose uptake in adipocytes. In vivo studies have demonstrated that 2-(2,5-dimethoxyphenyl)-3-hydroxy-4H-chromen-4-one can reduce body weight, improve glucose tolerance, and enhance insulin sensitivity in animal models of obesity and type 2 diabetes.
实验室实验的优点和局限性
2-(2,5-dimethoxyphenyl)-3-hydroxy-4H-chromen-4-one has several advantages as a research tool for studying metabolic disorders. It is a potent and selective inhibitor of 11β-HSD1, which makes it a valuable tool for studying the role of cortisol in metabolic function. However, 2-(2,5-dimethoxyphenyl)-3-hydroxy-4H-chromen-4-one has some limitations as well. It is a synthetic compound that may not accurately reflect the effects of endogenous compounds in the body. Additionally, 2-(2,5-dimethoxyphenyl)-3-hydroxy-4H-chromen-4-one has not been extensively studied in humans, and its long-term safety and efficacy are not well understood.
未来方向
There are several potential future directions for research on 2-(2,5-dimethoxyphenyl)-3-hydroxy-4H-chromen-4-one. One area of interest is the development of more potent and selective inhibitors of 11β-HSD1 with improved pharmacokinetic properties. Another area of interest is the exploration of the therapeutic potential of 2-(2,5-dimethoxyphenyl)-3-hydroxy-4H-chromen-4-one in other metabolic disorders, such as non-alcoholic fatty liver disease and cardiovascular disease. Additionally, research on the safety and efficacy of 2-(2,5-dimethoxyphenyl)-3-hydroxy-4H-chromen-4-one in humans is needed to fully evaluate its potential as a therapeutic agent for metabolic disorders.
合成方法
2-(2,5-dimethoxyphenyl)-3-hydroxy-4H-chromen-4-one can be synthesized through a multi-step process involving the condensation of 2,5-dimethoxybenzaldehyde with malonic acid and subsequent cyclization with potassium hydroxide. The final product is obtained through the addition of hydroxylamine hydrochloride and acetic anhydride.
科学研究应用
2-(2,5-dimethoxyphenyl)-3-hydroxy-4H-chromen-4-one has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders. In vitro studies have shown that 2-(2,5-dimethoxyphenyl)-3-hydroxy-4H-chromen-4-one is a potent inhibitor of 11β-HSD1, which plays a crucial role in the regulation of cortisol levels in the body. Elevated cortisol levels are associated with various metabolic disorders, including obesity, type 2 diabetes, and metabolic syndrome. By inhibiting 11β-HSD1, 2-(2,5-dimethoxyphenyl)-3-hydroxy-4H-chromen-4-one can reduce cortisol levels and improve metabolic function.
属性
IUPAC Name |
2-(2,5-dimethoxyphenyl)-3-hydroxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5/c1-20-10-7-8-13(21-2)12(9-10)17-16(19)15(18)11-5-3-4-6-14(11)22-17/h3-9,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKHRVIACZOQQNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=C(C(=O)C3=CC=CC=C3O2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dimethoxyphenyl)-3-hydroxy-4H-chromen-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-methyl-N-[(5-phenylisoxazol-3-yl)methyl]acetamide](/img/structure/B5684077.png)
![2-[(3,3-diphenyl-1-piperidinyl)carbonyl]morpholine hydrochloride](/img/structure/B5684082.png)

![N-(2,3-dihydro-1H-inden-5-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B5684100.png)


![5-acetyl-1'-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5684123.png)

![1-(2-fluorophenyl)-2-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]-N,N-dimethyl-2-oxoethanamine](/img/structure/B5684136.png)
![N-(4-chlorophenyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5684142.png)
![(1-hydroxy-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazol-2-yl)(4-methoxyphenyl)methanone](/img/structure/B5684154.png)
![2-(4-chloro-2-methylphenoxy)-N-[1-(2-pyrimidinyl)-3-piperidinyl]acetamide](/img/structure/B5684165.png)
![9-(2-morpholinylacetyl)-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5684179.png)
![N'-[(4-methoxyphenoxy)acetyl]-2-methylbenzohydrazide](/img/structure/B5684188.png)